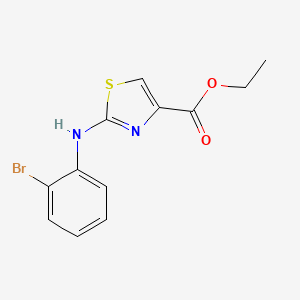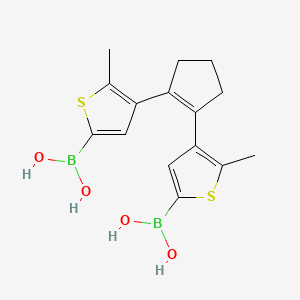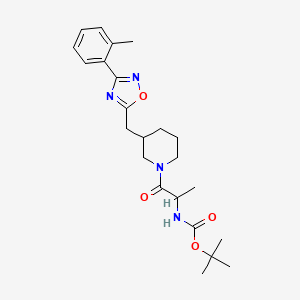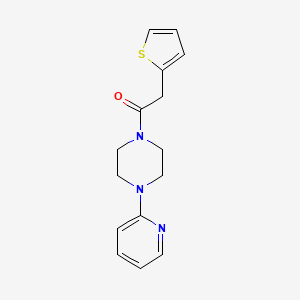
2-(2-Bromoanilino)thiazole-4-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2-Bromoanilino)thiazole-4-carboxylic acid ethyl ester" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. The presence of the bromoanilino group suggests potential for further chemical modifications, given the reactivity of the bromine atom. This compound is likely to be of interest in the field of medicinal chemistry due to the biological relevance of thiazole derivatives.
Synthesis Analysis
The synthesis of related thiazole compounds involves multi-step reactions starting from simple precursors. For instance, ethyl 2-amino-thiazole-4-carboxylate can be synthesized using thiourea and ethyl bromopyruvate in a solvent-free environment, followed by diazotization with DMSO and sodium nitrite at high temperatures to form ethyl 2-bromothiazole-4-carboxylate. Subsequent saponification yields the 2-bromo-thiazole-4-carboxylic acid . Although the exact synthesis of "this compound" is not detailed, similar methodologies could be applied, with the introduction of the bromoaniline moiety at an appropriate stage.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be elucidated using techniques such as X-ray crystallography, NMR, MS, and IR. For example, the crystal structure of a related compound, 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, was determined to crystallize in the monoclinic space group with specific unit cell parameters . These techniques can provide detailed information about the bonding and geometry of the molecule, which is crucial for understanding its reactivity and interactions.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, particularly at functional groups that are reactive such as esters, bromomethyl, and amino groups. For example, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate reacts with different nucleophiles, leading to substitution products while retaining the furylthiadiazole fragment . Similarly, "this compound" could potentially undergo nucleophilic substitution reactions at the bromine site, allowing for the introduction of various side chains and functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as melting points, solubility, and stability, can be determined through experimental measurements. These properties are influenced by the specific substituents on the thiazole ring and can affect the compound's suitability for different applications. For instance, the presence of an ethyl ester group can increase the compound's solubility in organic solvents, which is beneficial for synthesis and purification processes .
Applications De Recherche Scientifique
Synthesis and Compound Development
Ethyl 2-amino-thiazole-4-carboxylate, a related compound, has been synthesized using thiourea and ethyl bromopyruvate, followed by a series of chemical reactions to form ethyl 2-bromothiazole-4-carboxylate and eventually 2-bromo-thiazole-4-carboxy acid. This process demonstrates the compound's role in the development of new chemical entities (Zhou Zhuo-qiang, 2009).
Antioxidative and Antiviral Activities
Research on hydroxycinnamic acid amides of thiazole-containing amino acid derivatives, which are structurally similar to 2-(2-Bromoanilino)thiazole-4-carboxylic acid ethyl ester, indicates potential antioxidative and antiviral activities. These compounds have shown effectiveness against influenza virus A and human herpes viruses (I. Stankova et al., 2009).
Fluorescent Material Preparation
The synthesis of 2-furylthiazole-4-carboxylic acid methyl ester from biomass-derived furfural and natural amino acid l-cysteine, involving bromination and palladium-catalyzed arylation, has been explored. This process is relevant for the preparation of fluorescent materials, suggesting potential applications of similar compounds in material science (Shota Tanaka et al., 2015).
Biological Activity Evaluation
A study focused on ethyl-2-amino benzothiazole-6-carboxylate derivatives, related to the compound , has examined their synthesis and characterization, including biological activity evaluations against various bacteria. This research indicates the potential of such compounds in biological and pharmaceutical applications (Ahmood Kh. Jebur et al., 2018).
Mécanisme D'action
Target of Action
It’s known that thiazole derivatives have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors .
Mode of Action
Thiazole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . The bromine atom in the compound could potentially act as a leaving group, facilitating nucleophilic substitution reactions .
Biochemical Pathways
Thiazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could interact with a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with thiazole derivatives , it’s plausible that the compound could exert a variety of effects at the molecular and cellular levels.
Safety and Hazards
Orientations Futures
While I could not find specific future directions for “2-(2-Bromoanilino)thiazole-4-carboxylic acid ethyl ester”, thiazoles in general are an active area of research due to their diverse therapeutic roles . Further studies could focus on synthesizing new thiazole derivatives and evaluating their biological activities.
Propriétés
IUPAC Name |
ethyl 2-(2-bromoanilino)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-2-17-11(16)10-7-18-12(15-10)14-9-6-4-3-5-8(9)13/h3-7H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOVDMIKXSACNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-ethoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506269.png)
![N-(2,4-difluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2506270.png)
![1-(3-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2506273.png)


![Ethyl 5-acetamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2506278.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2506280.png)


![N-(sec-butyl)-3-(2-methyl-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2506283.png)

![1,3-Diazaspiro[5.5]undecane-2,4-dione](/img/structure/B2506285.png)